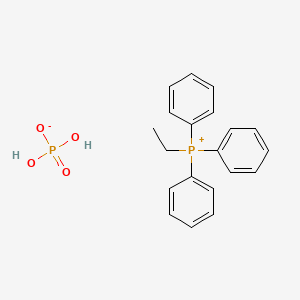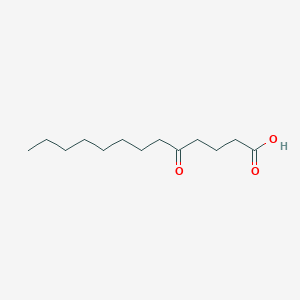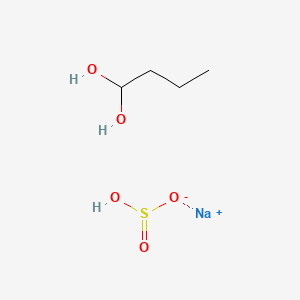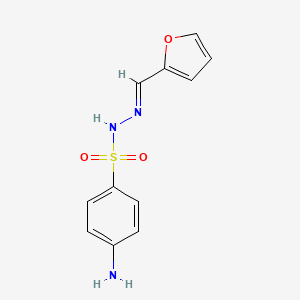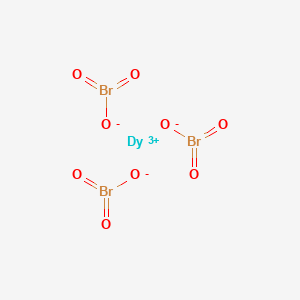
Dysprosium tribromate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium tribromate is an inorganic compound composed of dysprosium and bromine, with the chemical formula DyBr₃. It is a member of the lanthanide series and is known for its unique properties, including its high melting point and hygroscopic nature. This compound is typically a white-gray solid that is soluble in water and has a trigonal crystal structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dysprosium tribromate can be synthesized through several methods:
- Dysprosium reacts with bromine gas to form this compound:
Direct Reaction: 2Dy+3Br2→2DyBr3
Chemical Vapor Transport: this compound can also be prepared by reacting dysprosium(III) oxide with aluminum bromide at high temperatures, forming an intermediate compound that decomposes to this compound at lower temperatures.
Industrial Production Methods: Industrial production of this compound typically involves the direct reaction method due to its simplicity and efficiency. The reaction is carried out in a controlled environment to ensure the purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming dysprosium(III) oxide and bromine gas.
Reduction: It can be reduced to dysprosium metal and bromine gas under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides or ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or carbon at high temperatures.
Substitution: Halide salts or ligands in aqueous or organic solvents.
Major Products Formed:
Oxidation: Dysprosium(III) oxide and bromine gas.
Reduction: Dysprosium metal and bromine gas.
Substitution: Various dysprosium halides or complexes depending on the substituent used.
Scientific Research Applications
Dysprosium tribromate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other dysprosium compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique magnetic properties.
Medicine: Explored for its potential in targeted drug delivery systems and as a component in magnetic resonance imaging (MRI) contrast agents.
Industry: Utilized in the production of high-performance magnets, luminescent materials, and other advanced materials
Mechanism of Action
The mechanism by which dysprosium tribromate exerts its effects is primarily related to its magnetic and electronic properties. Dysprosium ions interact with various molecular targets, influencing magnetic and optical properties. These interactions are often mediated through coordination with ligands or other molecules, leading to changes in the electronic structure and magnetic behavior of the compound .
Comparison with Similar Compounds
Dysprosium(III) bromide (DyBr₃): Similar in composition but differs in its crystal structure and specific properties.
Dysprosium carbonate (Dy₂(CO₃)₃): Another dysprosium compound with different chemical and physical properties.
Dysprosium sulfate (Dy₂(SO₄)₃): Used in similar applications but has distinct chemical behavior and reactivity
Uniqueness: Dysprosium tribromate is unique due to its specific crystal structure, high melting point, and hygroscopic nature. Its ability to undergo various chemical reactions and its applications in advanced materials and scientific research further distinguish it from other dysprosium compounds.
Properties
CAS No. |
28958-28-3 |
|---|---|
Molecular Formula |
Br3DyO9 |
Molecular Weight |
546.21 g/mol |
IUPAC Name |
dysprosium(3+);tribromate |
InChI |
InChI=1S/3BrHO3.Dy/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
InChI Key |
NZSCDDGIJMDTRN-UHFFFAOYSA-K |
Canonical SMILES |
[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Dy+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


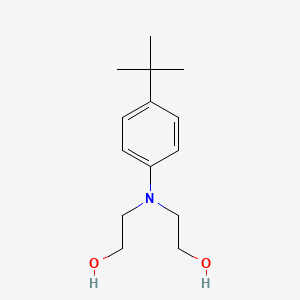
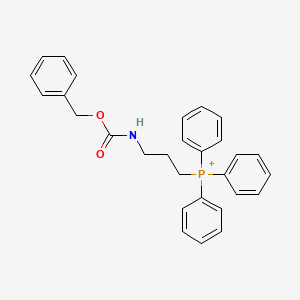
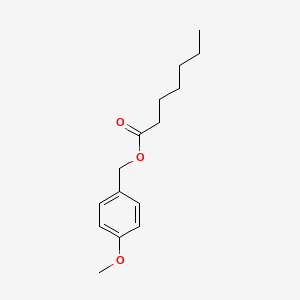
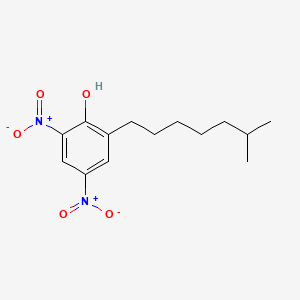

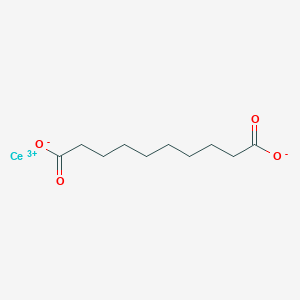
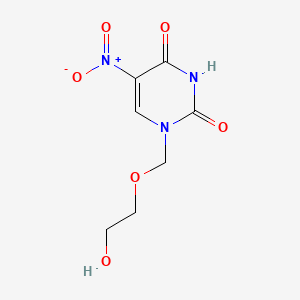
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl decanoate](/img/structure/B12659530.png)

